(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes cyano, dimethoxyphenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves a multi-step process:
Formation of the Propenamide Backbone: The initial step often involves the preparation of the propenamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction to attach the dimethoxyphenyl group to the propenamide backbone.
Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient synthetic route.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles like amines or alcohols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(METHYL)PHENYL]-2-PROPENAMIDE
- (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(CHLORO)PHENYL]-2-PROPENAMIDE
Uniqueness
Compared to similar compounds, (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development.
This detailed overview provides a comprehensive understanding of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H15F3N2O3 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-9-5-6-12(17(16)27-2)10-13(11-23)18(25)24-15-8-4-3-7-14(15)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b13-10+ |
InChI Key |
COEPRNXVMRZVAD-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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